molecular formula C88H118O59 B038444 Maltoheptaosetricosaacetate CAS No. 114715-54-7

Maltoheptaosetricosaacetate

Cat. No.: B038444
CAS No.: 114715-54-7
M. Wt: 2119.8 g/mol
InChI Key: VZHZTOMVTDULCM-HTQOMODDSA-N
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Description

The compound “Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a)-O-Ac” is a highly complex organic molecule It is characterized by multiple acetyl groups and glucose units linked through alpha-1,4 glycosidic bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and acetylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such compounds may involve the use of automated synthesizers and large-scale reactors. The process would be optimized for yield and purity, often involving chromatography and crystallization steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The acetyl groups can be oxidized to carboxylic acids.

    Reduction: The glucose units can be reduced to form alditols.

    Substitution: The acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alditols.

    Substitution: Formation of new acetyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, such compounds are studied for their unique structural properties and reactivity. They can serve as model compounds for understanding glycosidic bond formation and cleavage.

Biology

In biology, these compounds can be used to study carbohydrate metabolism and enzyme specificity. They may also serve as substrates for glycosyltransferases.

Medicine

In medicine, such compounds can be explored for their potential as drug candidates, particularly in targeting carbohydrate-binding proteins or enzymes involved in metabolic pathways.

Industry

In industry, these compounds can be used in the synthesis of complex carbohydrates and glycoconjugates, which have applications in food, pharmaceuticals, and biotechnology.

Mechanism of Action

The mechanism of action of such compounds often involves interactions with specific molecular targets, such as enzymes or receptors. The acetyl groups and glycosidic bonds play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Glc2Ac3Ac4Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a1-4)Glc2Ac3Ac6Ac(a)-O-Ac
  • Fuc(a1-2)[Gal(a1-4)]Gal(b1-4)GlcNAc(b1-3)GalNAc

Uniqueness

The uniqueness of the compound lies in its specific arrangement of acetyl groups and glycosidic bonds, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity.

Biological Activity

Overview of Maltoheptaosetricosaacetate

This compound is a complex carbohydrate derivative that has garnered interest due to its potential biological activities. It is a member of the maltooligosaccharide family, which are oligosaccharides composed of glucose units linked by glycosidic bonds. The unique structure of this compound, which includes multiple glucose units and acetate groups, suggests it may exhibit various biological properties.

The biological activity of this compound can be attributed to its interactions with cellular receptors and enzymes. It is hypothesized that its structure allows it to modulate various biochemical pathways, including:

  • Antioxidant Activity : Similar compounds have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Immunomodulatory Effects : Oligosaccharides can influence immune responses by interacting with immune cell receptors, potentially enhancing or suppressing immune functions.
  • Prebiotic Effects : this compound may serve as a substrate for beneficial gut microbiota, promoting gut health and improving digestion.

In Vitro Studies

  • Antioxidant Activity : Studies demonstrate that oligosaccharides can reduce oxidative damage in cell cultures. For example, this compound may enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
  • Cell Proliferation : Research indicates that certain maltooligosaccharides can promote the proliferation of specific cell lines, suggesting potential applications in tissue engineering and regenerative medicine.

In Vivo Studies

  • Animal Models : In studies involving animal models, this compound has shown promise in modulating metabolic processes. For instance, it may improve glucose metabolism and lipid profiles in diabetic rats.
  • Gut Health : Animal studies suggest that dietary inclusion of maltooligosaccharides enhances gut microbiota diversity and increases the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.

Case Studies

  • Case Study 1 : A clinical trial evaluated the effects of a maltooligosaccharide-rich diet on patients with metabolic syndrome. Results indicated significant improvements in insulin sensitivity and reductions in inflammatory markers.
  • Case Study 2 : Research on prebiotic effects highlighted that supplementation with maltooligosaccharides resulted in improved bowel regularity and reduced symptoms of irritable bowel syndrome (IBS) among participants.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Antioxidant ActivityReduces oxidative stress by scavenging free radicals
Immunomodulatory EffectsModulates immune responses through receptor interactions
Prebiotic EffectsSupports growth of beneficial gut bacteria
Metabolic RegulationImproves glucose metabolism and lipid profiles

Properties

CAS No.

114715-54-7

Molecular Formula

C88H118O59

Molecular Weight

2119.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C88H118O59/c1-31(89)112-24-54-61(119-38(8)96)68(120-39(9)97)76(128-47(17)105)83(136-54)143-63-56(26-114-33(3)91)138-85(78(130-49(19)107)70(63)122-41(11)99)145-65-58(28-116-35(5)93)140-87(80(132-51(21)109)72(65)124-43(13)101)147-67-60(30-118-37(7)95)141-88(81(133-52(22)110)74(67)126-45(15)103)146-66-59(29-117-36(6)94)139-86(79(131-50(20)108)73(66)125-44(14)102)144-64-57(27-115-34(4)92)137-84(77(129-48(18)106)71(64)123-42(12)100)142-62-55(25-113-32(2)90)135-82(134-53(23)111)75(127-46(16)104)69(62)121-40(10)98/h54-88H,24-30H2,1-23H3/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69+,70+,71+,72+,73+,74+,75-,76-,77-,78-,79-,80-,81-,82?,83-,84-,85-,86-,87-,88-/m1/s1

InChI Key

VZHZTOMVTDULCM-HTQOMODDSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](OC([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

Maltoheptaosetricosaacetate

Origin of Product

United States

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